6,6'-Azopurine

概要

説明

6,6’-Azopurine is a hydrophobic organic compound with the chemical formula C₁₀H₆N₁₀. It is known for its role as an operational oxidant in various chemical reactions, particularly in the conversion of alcohols to aldehydes . This compound is also notable for its application in photopharmacology, where it is used to regulate the activity of certain enzymes through light-induced changes .

準備方法

The synthesis of 6,6’-Azopurine typically involves a two-step, one-pot process. The first step is a microwave-assisted nucleophilic aromatic substitution of protected 6-chloropurines with hydrazines or hydrazides. This is followed by a metal-free oxidation with oxygen, resulting in high to excellent yields of 6,6’-Azopurine . This method is efficient and provides a straightforward route to obtain the compound.

化学反応の分析

6,6’-Azopurine undergoes various chemical reactions, including:

Oxidation: It acts as an oxidant in the conversion of alcohols to aldehydes.

Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly with hydrazines or hydrazides.

Common reagents used in these reactions include hydrazines, hydrazides, and oxygen. The major products formed from these reactions are aldehydes and hydrazines, depending on the specific reaction conditions.

科学的研究の応用

6,6’-Azopurine has a wide range of applications in scientific research:

作用機序

The mechanism of action of 6,6’-Azopurine involves its role as an oxidant and its ability to undergo light-induced changes. In photopharmacology, the compound’s azo group can switch between trans and cis configurations under light, allowing for precise control over enzyme activity . This mechanism is particularly useful in regulating the activity of casein kinase Iα, which is involved in circadian rhythms .

類似化合物との比較

6,6’-Azopurine is unique due to its dual role as an oxidant and a photoswitchable compound. Similar compounds include other azobenzenes and heterocyclic azobenzenes, which also exhibit photoswitchable properties . 6,6’-Azopurine stands out for its specific application in regulating enzyme activity and its high efficiency in oxidation reactions .

Similar Compounds

- Azobenzene

- Heterocyclic azobenzenes

- 6-Azoadenine

- 6-Azoguanine

生物活性

6,6'-Azopurine, a derivative of purine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, particularly in oncology and immunology. Its mechanism of action primarily involves the modulation of nucleic acid metabolism and the inhibition of specific enzymes, which can lead to cytotoxic effects in rapidly dividing cells.

Chemical Structure and Properties

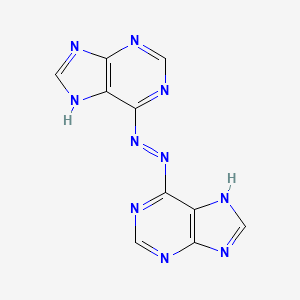

This compound is characterized by its azobenzene structure, where two purine units are linked by an azo group (-N=N-). This unique structure contributes to its biological activity and stability under physiological conditions. The compound is soluble in organic solvents and shows moderate solubility in water, which influences its bioavailability and therapeutic efficacy.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 165.17 g/mol |

| Solubility | Soluble in DMSO, ethanol |

| Melting Point | 180-182 °C |

The biological activity of this compound is primarily attributed to its role as a purine analogue. It interferes with nucleic acid synthesis by inhibiting enzymes involved in purine metabolism. This inhibition can lead to:

- Cell Cycle Arrest : By disrupting DNA synthesis, this compound can induce cell cycle arrest in cancer cells.

- Apoptosis : The accumulation of unincorporated nucleotides may trigger apoptotic pathways in malignant cells.

Case Studies and Clinical Applications

-

Use in Inflammatory Bowel Disease (IBD) :

A study evaluated the efficacy of 6-mercaptopurine (6-MP), a metabolite of azathioprine (AZA), which is closely related to this compound. The study found that patients treated with AZA or 6-MP had lower relapse rates compared to placebo groups (RR 0.79; moderate certainty evidence) . This indicates that compounds like this compound may be beneficial for maintaining remission in IBD. -

Oncology :

Research has shown that azole compounds exhibit cytotoxicity against various cancer cell lines. For example, a recent investigation demonstrated that 6-azopurines could effectively inhibit casein kinase Iα (CKIα), which plays a crucial role in cancer cell proliferation .

Adverse Effects and Toxicity

The use of purine analogues like this compound can lead to significant adverse effects, including myelosuppression and hepatotoxicity. A meta-analysis indicated that patients on these therapies experienced higher rates of serious adverse events compared to those on alternative treatments . Monitoring enzyme activity (e.g., thiopurine methyltransferase) is essential for managing these risks effectively.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by metabolic pathways involving xanthine oxidase (XO) and thiopurine methyltransferase (TPMT). Variations in TPMT activity among patients can lead to differences in drug metabolism and response .

Efficacy Studies

Recent studies have highlighted the efficacy of azathioprine derivatives in maintaining remission post-surgery for Crohn's disease patients. A comparative analysis showed that AZA/6-MP significantly reduced relapse rates compared to placebo over a period of up to 36 months .

Table 2: Summary of Efficacy Studies on Azathioprine Derivatives

特性

IUPAC Name |

bis(7H-purin-6-yl)diazene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N10/c1-11-5-7(13-1)15-3-17-9(5)19-20-10-6-8(14-2-12-6)16-4-18-10/h1-4H,(H,11,13,15,17)(H,12,14,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POEBWGYSGSGSNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC=N2)N=NC3=NC=NC4=C3NC=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26227-04-3 | |

| Record name | 6,6'-Azopurine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026227043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC529746 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529746 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6,6'-AZOPURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SM6SY53E73 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。